3-Bromo-4-(cyclopentyloxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-cyclopentyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRXLIXURCTCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662374 | |
| Record name | 3-Bromo-4-(cyclopentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-17-6 | |
| Record name | 3-Bromo-4-(cyclopentyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(cyclopentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 4 Cyclopentyloxy Benzoic Acid and Its Structural Analogues
Retrosynthetic Strategies and Precursor Synthesis
The design of a synthetic route for 3-Bromo-4-(cyclopentyloxy)benzoic acid begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. This process identifies the key chemical bonds to be formed and informs the selection of appropriate reactions and starting materials.
Identification of Key Synthons for the Bromo-phenyl and Cyclopentyloxy Moieties
A retrosynthetic analysis of this compound identifies two primary disconnections: the C-O ether bond of the cyclopentyloxy group and the C-Br bond on the aromatic ring.
Disconnection of the C-O Ether Bond: This is a common strategy based on the Williamson ether synthesis. masterorganicchemistry.com This approach leads to two potential precursor pairs:
Route A: 3-Bromo-4-hydroxybenzoic acid as the phenolic precursor and a cyclopentyl halide (or another derivative with a good leaving group) as the alkylating agent. The key synthons are a brominated hydroxyphenyl unit and a cyclopentyl cation equivalent.
Route B: 4-(Cyclopentyloxy)benzoic acid as the ether-containing precursor, which would then require subsequent bromination. The key synthons here are a cyclopentyloxy-substituted phenyl unit and a bromine electrophile (Br⁺).
Disconnection of the C-Br Bond: This strategy involves the late-stage introduction of the bromine atom onto the 4-(cyclopentyloxy)benzoic acid core. This is a viable approach due to the activating, ortho-para directing nature of the ether group, which directs the incoming electrophile to the desired position ortho to the ether.
Synthesis of Halogenated Aromatic Precursors
The synthesis of precursors such as 3-bromo-4-hydroxybenzoic acid is a critical step for routes that build the ether linkage last (Route A). Direct bromination of p-hydroxybenzoic acid is a common and effective method. The hydroxyl group is a strongly activating ortho-para director, facilitating electrophilic substitution at the position ortho to it. However, careful control of reaction conditions is necessary to prevent the formation of di-brominated byproducts. google.com
One documented procedure involves dissolving p-hydroxybenzoic acid in glacial acetic acid and treating it with bromine. The reaction is typically heated to reflux to ensure completion. prepchem.com Upon cooling and precipitation in water, the desired 3-bromo-4-hydroxybenzoic acid can be isolated and purified by recrystallization. prepchem.com
A similar strategy can be applied to the methyl ester of p-hydroxybenzoic acid, which can be a useful intermediate. google.com The synthesis of other halogenated analogues, such as 3-bromo-4-fluorobenzoic acid, requires multi-step processes, for instance, starting from fluorobenzene (B45895) via acylation, bromination, and subsequent oxidation. google.com
Table 1: Synthesis of Halogenated Benzoic Acid Precursors
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| p-Hydroxybenzoic acid | Br₂, Glacial Acetic Acid, Reflux | 3-Bromo-4-hydroxybenzoic acid | 70.3% | prepchem.com |
| Methyl p-hydroxybenzoate | Br₂, Dichloromethane (B109758), Glacial Acetic Acid (catalyst), 0-5 °C | Methyl 3-bromo-4-hydroxybenzoate | High | google.com |
Preparation of Cyclopentyl Alcohol Derivatives
The cyclopentyloxy moiety is introduced using a cyclopentyl derivative, typically in a Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a halide or other leaving group by an alkoxide or phenoxide ion. lumenlearning.comkhanacademy.org
The key reagents for this transformation are:
The Nucleophile: Generated by deprotonating the hydroxyl group of a precursor like 3-bromo-4-hydroxybenzoic acid. Common bases used for this deprotonation include sodium hydride (NaH), which offers the advantage of forming hydrogen gas as the only byproduct, or milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. khanacademy.orgrasayanjournal.co.in
The Electrophile: A cyclopentyl derivative with a good leaving group is required. Cyclopentyl bromide or cyclopentyl iodide are common choices. These can be prepared from cyclopentanol (B49286) using standard halogenating agents. Alternatively, cyclopentyl tosylate, prepared from cyclopentanol and tosyl chloride, can be used, as the tosylate is an excellent leaving group.
The Williamson ether synthesis is generally efficient for primary alkyl halides reacting with phenoxides. masterorganicchemistry.com The reaction involves an SN2 mechanism, where the phenoxide attacks the carbon atom bearing the leaving group. lumenlearning.com
Installation of the Bromo-Substituent
The introduction of the bromine atom onto the aromatic ring must be highly regioselective to yield the desired 3-bromo isomer. This can be achieved either through electrophilic aromatic substitution on a pre-formed ether or via a metal-directed halogenation.
Regioselective Electrophilic Aromatic Bromination Techniques
This approach involves the bromination of 4-(cyclopentyloxy)benzoic acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The cyclopentyloxy group is an activating ortho-para director, while the carboxylic acid group is a deactivating meta-director. Both groups favor substitution at position 3 (ortho to the ether, meta to the carboxyl group), leading to a high degree of regioselectivity for the desired product.
Various brominating agents can be employed for this transformation. nih.gov
Table 2: Reagents for Electrophilic Aromatic Bromination
| Reagent | Conditions | Characteristics | Reference |
|---|---|---|---|
| Bromine (Br₂) | Acetic acid or other polar solvents | The classic reagent; can require a Lewis acid catalyst for less activated rings. | prepchem.com |
| N-Bromosuccinimide (NBS) | Silica (B1680970) gel or THF | A milder, safer source of electrophilic bromine, often used for regioselective brominations. | nih.gov |
| Catalytic Hypervalent Iodine(III) | Iodobenzene (catalyst), m-CPBA (oxidant), LiBr (Br source) in THF | An efficient and mild method for regioselective monobromination of electron-rich aromatic compounds at room temperature. | organic-chemistry.org |
The choice of reagent can influence reaction conditions and yield, with milder reagents like NBS or catalytic systems often being preferred to minimize side reactions. nih.govorganic-chemistry.org
Directed Ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. bohrium.com In this method, a directing metalating group (DMG) on the ring coordinates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. organic-chemistry.org
The carboxylic acid group, after in-situ deprotonation to the carboxylate, can serve as a DMG. acs.orgsemanticscholar.org The synthesis would proceed by treating a substrate such as 4-(cyclopentyloxy)benzoic acid with a strong base, typically sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at very low temperatures (e.g., -78 °C). organic-chemistry.orgacs.org This generates a dianion where one ortho-proton (at position 3) has been abstracted.
This lithiated intermediate is a potent nucleophile and can be quenched with an electrophilic bromine source to install the bromine atom with perfect regioselectivity. rsc.org
Table 3: Directed Ortho-Metalation of Benzoic Acids
| Directing Group | Base/Solvent | Temperature | Electrophilic Trap | Reference |
|---|---|---|---|---|
| Carboxylic acid | s-BuLi / TMEDA / THF | -90 °C to -78 °C | 1,2-dibromotetrachloroethane | semanticscholar.orgrsc.org |
While highly effective, this method requires strictly anhydrous conditions and very low temperatures, which may be less practical for large-scale synthesis compared to electrophilic bromination. However, it offers unparalleled control over regiochemistry. semanticscholar.org
Sandmeyer-Type Reactions for Aryl Bromide Formation
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the synthesis of aryl halides from aryl diazonium salts, which are themselves typically generated from aryl amines. wikipedia.orglscollege.ac.in This transformation is an example of a radical-nucleophilic aromatic substitution. wikipedia.org The reaction is particularly valuable as it allows for the introduction of substituents onto an aromatic ring in patterns that may not be achievable through direct electrophilic substitution. organic-chemistry.org
The process begins with the diazotization of a primary aromatic amine using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid. This forms a diazonium salt intermediate. The subsequent displacement of the diazonium group (N₂) is catalyzed by a copper(I) salt, such as copper(I) bromide (CuBr), to yield the corresponding aryl bromide. lscollege.ac.innih.gov The mechanism is believed to proceed via a one-electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical and nitrogen gas, followed by the transfer of a bromine atom from a copper(II) species to the aryl radical. lscollege.ac.in
In the context of synthesizing analogues of this compound, a synthetic route could begin with an appropriately substituted aminobenzoic acid derivative. For instance, 3-amino-4-(cyclopentyloxy)benzoic acid could be subjected to Sandmeyer conditions (NaNO₂, HBr, followed by CuBr) to introduce the bromine atom at the desired position. This method has been employed in the synthesis of various complex molecules, including bioactive compounds where an amine group is efficiently replaced by a bromo group. wikipedia.orgnih.gov
Formation of the Cyclopentyloxy Ether Linkage
The ether bond between the benzoic acid core and the cyclopentyl group is a key structural feature. Several classical and contemporary methods are available for its formation, each with distinct advantages concerning substrate scope, reaction conditions, and stereoselectivity.
Williamson Ether Synthesis Protocols with Cyclopentyl Halides
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. masterorganicchemistry.com The reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the synthesis of this compound, the phenolic hydroxyl group of a 3-bromo-4-hydroxybenzoic acid precursor is first deprotonated with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks a cyclopentyl halide, such as cyclopentyl bromide, to form the desired ether linkage. francis-press.com
The choice of base and solvent is critical for the success of the reaction. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation of the phenol (B47542). numberanalytics.com The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which enhance the nucleophilicity of the alkoxide by solvating the cation. numberanalytics.com For the synthesis of aryl ethers, it is necessary to use a phenol and an alkyl halide (ArOH + RX) rather than an aryl halide and an alkoxide (ArX + ROH), as aryl halides are generally unreactive toward S_N2 reactions. francis-press.com
| Base | Solvent | Alkylating Agent | General Yield Range |
| Potassium Carbonate (K₂CO₃) | Acetone / DMF | Cyclopentyl Bromide | Moderate to High |
| Sodium Hydride (NaH) | THF / DMF | Cyclopentyl Bromide | High |
| Potassium tert-Butoxide (KOtBu) | DMSO | Cyclopentyl Tosylate | High |
This table presents typical conditions for Williamson ether synthesis involving phenolic substrates.
Mitsunobu Reaction for Stereoselective Ether Formation
The Mitsunobu reaction offers a powerful alternative for forming the C-O bond, particularly when stereoselectivity is a concern. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into an ether with clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov In this context, the reaction would involve coupling a phenolic precursor like 3-bromo-4-hydroxybenzoic acid with cyclopentanol.
The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The phosphine and azodicarboxylate combine to activate the alcohol, converting the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by the phenol completes the ether formation. organic-chemistry.org A significant advantage of the Mitsunobu reaction is its ability to proceed under mild, neutral conditions. For sterically hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid can improve yields. orgsyn.org This reaction has been successfully applied to polymer-supported syntheses to create libraries of aryl ethers. 5z.com
Catalyst-Mediated O-Alkylation Strategies
Recent advancements have introduced catalyst-mediated strategies for O-alkylation that can overcome some limitations of classical methods. These include transition-metal-catalyzed reactions that can operate under milder conditions or with different substrate scopes. researchgate.net For instance, copper, nickel, palladium, or iron catalysts have been reported for the cross-coupling of aryl halides with alcohols, although these are more commonly used to form the aryl-oxygen bond rather than the alkyl-oxygen bond. researchgate.net
A notable development is the catalytic Williamson ether synthesis (CWES), which allows the use of weaker, less hazardous alkylating agents at high temperatures (above 300 °C). acs.org In this process, catalytic amounts of alkali metal salts can facilitate the reaction between a phenol and an alcohol, carboxylic acid ester, or ether, making it a "greener" alternative by avoiding the stoichiometric production of salt byproducts. acs.org While typically demonstrated with simple alcohols like methanol, the principles could be extended to other systems.
Optimization of Reaction Conditions for Etherification Efficiency
Optimizing reaction conditions is crucial to maximize the yield and purity of the desired ether product while minimizing side reactions. numberanalytics.com In Williamson ether synthesis, factors such as temperature, base strength, and solvent polarity play significant roles. numberanalytics.comrsc.org For phenolic substrates, a common side reaction is C-alkylation, where the alkylating agent attacks the aromatic ring instead of the oxygen atom. rsc.org The choice of solvent can influence the O- versus C-alkylation ratio. Protic solvents can reduce selectivity for the O-alkylated product. rsc.org
The use of phase-transfer catalysts can sometimes be employed to facilitate the reaction between a water-soluble base and an organic-soluble substrate. Solvent-free conditions, using a solid base like potassium carbonate, have also been developed as an efficient and environmentally friendly alternative that can lead to high purity and excellent yields at lower temperatures. researchgate.net
| Factor | Condition | Effect on Efficiency | Reference |
| Base | Strong bases (e.g., NaH) vs. weaker bases (e.g., K₂CO₃) | Stronger bases ensure complete deprotonation, increasing the rate. | numberanalytics.com |
| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. protic (e.g., Methanol) | Polar aprotic solvents enhance nucleophilicity and favor O-alkylation. | numberanalytics.comrsc.org |
| Temperature | Increased Temperature | Increases reaction rate but may promote side reactions like elimination. | numberanalytics.com |
| Alkylating Agent | Leaving Group (I > Br > Cl > OTs) | A better leaving group increases the reaction rate. | francis-press.com |
This table summarizes key factors for optimizing etherification efficiency.
Carboxylic Acid Functional Group Introduction and Derivatization
The synthetic strategy for this compound can either begin with a molecule already containing the carboxylic acid group or introduce it at a later stage.
A common and direct approach involves starting with a commercially available precursor that already possesses the carboxylic acid functionality, such as p-hydroxybenzoic acid. prepchem.com This starting material can then be subjected to sequential reactions. For example, electrophilic bromination of p-hydroxybenzoic acid with bromine in glacial acetic acid yields 3-bromo-4-hydroxybenzoic acid. prepchem.com The phenolic hydroxyl group of this intermediate can then be alkylated to introduce the cyclopentyloxy group as described in the sections above. To prevent unwanted side reactions with the carboxylic acid group during certain steps, it may be protected as an ester (e.g., a methyl ester), which can be hydrolyzed back to the carboxylic acid in the final step. google.com
Alternatively, the carboxylic acid group can be introduced onto a pre-functionalized aromatic ring. For example, one could synthesize 1-bromo-2-(cyclopentyloxy)benzene (B1288960) first. The carboxylic acid group could then be installed via methods such as ortho-lithiation followed by quenching with carbon dioxide (CO₂), or through transition-metal-catalyzed carboxylation. Nickel-catalyzed carboxylation of unactivated alkyl bromides with CO₂ at atmospheric pressure represents a mild and versatile method for this type of transformation. organic-chemistry.org
Oxidation of Aromatic Methyl or Aldehyde Precursors to Carboxylic Acids
A primary and well-established method for the synthesis of aromatic carboxylic acids is the oxidation of a corresponding aromatic methyl or aldehyde precursor. This transformation is a cornerstone of organic synthesis, offering a direct route to the desired carboxyl functionality.
For the synthesis of this compound, a plausible precursor would be 3-bromo-4-(cyclopentyloxy)toluene or 3-bromo-4-(cyclopentyloxy)benzaldehyde. The oxidation of the methyl group of an analogous compound, toluene (B28343), to benzoic acid is a classic example of this type of reaction. masterorganicchemistry.comresearchgate.netresearchgate.netyoutube.com This process is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction generally requires heating and the presence of a base, followed by acidification to yield the carboxylic acid. masterorganicchemistry.comyoutube.com The benzylic position, being adjacent to the aromatic ring, is particularly susceptible to oxidation, provided it has at least one hydrogen atom. masterorganicchemistry.com
Similarly, the oxidation of an aldehyde to a carboxylic acid is a highly efficient transformation. A variety of oxidizing agents can be employed, including potassium permanganate, Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O). A greener approach involves the use of hydrogen peroxide in the presence of a selenium-containing catalyst, which can afford carboxylic acids in good to excellent yields under mild conditions. beilstein-journals.org For instance, the oxidation of 4-bromobenzyl alcohol to 4-bromobenzoic acid has been successfully achieved using Oxone in the presence of a catalyst. researchgate.net This method could be adapted for the oxidation of 3-bromo-4-(cyclopentyloxy)benzaldehyde.
Table 1: Comparison of Oxidizing Agents for the Conversion of Aromatic Methyl/Aldehyde Groups to Carboxylic Acids
| Oxidizing Agent | Precursor Type | Typical Conditions | Yield (%) | Reference |
| Potassium Permanganate (KMnO₄) | Methyl | Heat, basic, then acidic workup | ~63 | youtube.com |
| Oxone | Aldehyde | Acetonitrile (B52724), 70°C | 83-90 | researchgate.net |
| Hydrogen Peroxide/Selenium Catalyst | Aldehyde | Water, Room Temperature | ~87 (overall) | beilstein-journals.org |
Hydrolysis of Ester or Nitrile Precursors
Another common pathway to aromatic carboxylic acids involves the hydrolysis of ester or nitrile precursors. These methods are particularly useful when the corresponding ester or nitrile is more readily accessible than the aldehyde or methyl-substituted arene.
The hydrolysis of a methyl or ethyl ester, such as methyl 3-bromo-4-(cyclopentyloxy)benzoate, can be performed under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to liberate the carboxylic acid. acs.org The synthesis of 3-bromo-4-hydroxybenzoic acid, a key precursor, has been reported, and its subsequent esterification and hydrolysis would provide a viable route to the target molecule. nih.govprepchem.com
Alternatively, the hydrolysis of a nitrile (cyanobenzene) to a carboxylic acid provides a robust synthetic route. askfilo.comnist.gov The reaction typically proceeds in two stages: initial hydrolysis to a benzamide, followed by further hydrolysis to the benzoic acid and ammonia. askfilo.com This can be achieved under either strong acidic or basic conditions with heating. For example, 3-bromobenzonitrile (B1265711) can be hydrolyzed to 3-bromobenzoic acid. A similar strategy could be employed for 3-bromo-4-(cyclopentyloxy)benzonitrile.
Table 2: Conditions for Hydrolysis of Precursors to Benzoic Acids
| Precursor | Reagents | Conditions | Product | Reference |
| Methyl Benzoate | NaOH, then HCl | Aqueous, Heat | Benzoic Acid | acs.org |
| Benzonitrile | H₂O, Acid or Base | Heat | Benzoic Acid | askfilo.com |
| 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | Alkaline Solution | Aqueous | 4-Bromo-3,5-dimethylphenol | youtube.com |
Carbonylation Reactions for Carboxylic Acid Formation
Carbonylation reactions represent a powerful method for the direct introduction of a carbonyl group into an aromatic ring, typically starting from an aryl halide. These reactions are catalyzed by transition metals, most commonly palladium or rhodium, and utilize carbon monoxide (CO) as the C1 source. nih.govnih.gov
For the synthesis of this compound, a suitable precursor would be a di-halogenated benzene (B151609), such as 1,3-dibromo-4-(cyclopentyloxy)benzene. A selective carbonylation at one of the bromine positions would yield the desired product. Palladium-catalyzed carbonylation of aryl bromides has been extensively studied and can be performed under atmospheric pressure of CO using specific ligands like Xantphos. nih.gov These reactions are tolerant of various functional groups. nih.govresearchgate.net
Rhodium-catalyzed carbonylation offers an alternative approach. For instance, rhodium(I) complexes can catalyze the carboxylation of arylboronic esters with CO₂, providing a route to benzoic acid derivatives. nih.gov Another rhodium-catalyzed method involves the reductive carbonylation of aryl iodides to arylaldehydes using syngas (a mixture of CO and H₂), which could then be oxidized to the carboxylic acid. beilstein-journals.orgnih.gov
Table 3: Catalytic Systems for Carbonylation Reactions
| Catalyst System | Substrate | CO Source | Key Features | Reference |
| Pd(OAc)₂/Xantphos | Aryl Bromide | CO (1 atm) | Effective for Weinreb amides, benzamides, and methyl esters | nih.gov |
| [Rh(OH)(cod)]₂/dppp | Arylboronic Ester | CO₂ | Good yields for benzoic acid derivatives | nih.gov |
| RhCl₃·3H₂O/PPh₃ | Aryl Iodide | CO/H₂ (syngas) | Reductive carbonylation to arylaldehydes | nih.gov |
Advanced Synthetic Techniques and Process Enhancements
In recent years, significant efforts have been directed towards developing more efficient, scalable, and environmentally friendly methods for organic synthesis. These advanced techniques are highly applicable to the preparation of this compound and its analogs.
Microwave-Assisted Organic Synthesis (MAOS) for Reaction Acceleration
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com The rapid and uniform heating provided by microwave irradiation can significantly enhance reaction rates. tsijournals.com
The Williamson ether synthesis, a key step in preparing this compound from 3-bromo-4-hydroxybenzoic acid and a cyclopentyl halide, can be effectively accelerated using microwave irradiation. tsijournals.com Microwave-assisted synthesis has been successfully applied to the alkylation of alcohols and phenols, often in the presence of a base like sodium hydroxide or potassium carbonate, to produce ethers in excellent yields within minutes. tsijournals.com For example, the synthesis of various ether derivatives has been achieved with high efficiency under microwave irradiation. tsijournals.com This technique has also been used for the synthesis of 2-hydroxydeoxybenzoins from 3-aryl-4-hydroxycoumarins in water, highlighting its utility in green chemistry. masterorganicchemistry.com
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.
For the synthesis of this compound, several green chemistry strategies can be employed. The use of safer solvents, such as water or supercritical carbon dioxide, can significantly reduce the environmental impact. nih.gov For instance, the oxidation of aldehydes to carboxylic acids has been demonstrated in water using a recyclable selenium catalyst and hydrogen peroxide, with water being the only byproduct. beilstein-journals.org Solvent-free reactions, where the reactants themselves act as the solvent, represent another important green approach. prepchem.com The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it minimizes waste and allows for easier product purification. rsc.org For example, the synthesis of functionalized aromatic carboxylic acids from biosourced 3-hydroxy-2-pyrones has been achieved through a base-promoted domino reaction under neat conditions or in a water biphasic system. acs.org
Continuous Flow Chemistry for Scalable Production and Control
Continuous flow chemistry has gained significant traction as a technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and process control compared to traditional batch methods. researchgate.netnih.gov In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netnih.govbeilstein-journals.orgmdpi.comnih.gov
The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) has been successfully demonstrated using continuous flow systems. nih.govnih.gov For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the bromination of a phenolic precursor, followed by etherification and subsequent oxidation or hydrolysis, could potentially be integrated into a continuous flow sequence. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. mdpi.com Continuous flow reactors have been used for the synthesis of carboxylic acids, for instance, through the use of tube-in-tube gas-permeable membrane reactors for reactions involving gases like CO₂. mdpi.com This technology offers a promising avenue for the safe, efficient, and scalable production of this compound and its analogs. rsc.org
Chemical Reactivity and Transformations of 3 Bromo 4 Cyclopentyloxy Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of 3-Bromo-4-(cyclopentyloxy)benzoic acid is a primary site for functionalization, readily undergoing reactions typical of aromatic carboxylic acids. These transformations are crucial for introducing a variety of substituents and for linking the molecule to other fragments, thereby enabling the generation of compound libraries and the synthesis of elaborate molecular architectures.
Esterification Reactions for Libraries and Intermediates
Esterification of the carboxylic acid is a fundamental transformation used to generate libraries of related compounds for screening purposes and to produce key synthetic intermediates. While specific examples detailing the esterification of this compound for library generation are not extensively documented in publicly available literature, the principles of esterification of substituted benzoic acids are well-established. Common methods include Fisher-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
For instance, the general synthesis of benzoic acid esters can be achieved with high yields under various conditions. A common procedure involves heating the benzoic acid with an alcohol in the presence of a catalyst. The choice of alcohol can be varied to create a library of esters with different alkyl or aryl groups.
Table 1: Representative Esterification Reactions of Substituted Benzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Yield (%) |
| Benzoic Acid | Isononanol | Tin(II) Oxalate | 210°C | Isononyl Benzoate | >99 |
| Benzoic Acid | Isotridecanol | Tin(II) Oxalate | 210°C | Isotridecyl Benzoate | >99 |
| 3-Bromo-4-methylbenzoic Acid | Ethanol (B145695) | Silver Nitrate | 50°C | Methyl 3-bromo-4-(hydroxymethyl)benzoate | Not specified |
This table presents generalized conditions for esterification reactions of benzoic acid derivatives and is for illustrative purposes. Specific conditions for this compound may vary.
Amidation Reactions for Peptide Coupling and Scaffold Extension
The formation of amides from the carboxylic acid group is a pivotal reaction for extending molecular scaffolds and for synthesizing peptide-like structures. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents are available to facilitate this reaction, minimizing side reactions and ensuring high yields.
While specific examples of this compound being used in peptide coupling are not explicitly detailed in the surveyed literature, its structural analogs are commonly employed in such reactions. The general procedure involves the use of reagents like 1,1'-Carbonyldiimidazole (CDI), or phosphonium- and aminium-based reagents such as BOP, PyBOP, HBTU, and HATU, which are known to be highly efficient for forming amide bonds. sigmaaldrich.combachem.com These reagents convert the carboxylic acid into a more reactive species in situ, which then readily reacts with an amine.
For example, a general method for amide bond formation involves dissolving the carboxylic acid and the amine in a suitable solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF), and adding a coupling reagent and a base, like triethylamine (B128534) or diisopropylethylamine (DIPEA). nih.gov
Table 2: Common Coupling Reagents for Amidation of Carboxylic Acids
| Coupling Reagent | Activating Group | Key Features |
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Widely used, but can cause racemization and the byproduct is poorly soluble. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea | Water-soluble byproduct, often used with HOBt to suppress racemization. peptide.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | OBt ester | Efficient, good solubility, less hazardous byproducts than BOP. bachem.com |
| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) | OAt ester | Highly reactive, effective for hindered couplings. sigmaaldrich.com |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) | Low epimerization, useful for coupling sensitive amino acids. |
This table provides an overview of common peptide coupling reagents and is for illustrative purposes. The optimal reagent for this compound would need to be determined experimentally.
Decarboxylation Pathways and Mechanistic Studies
Decarboxylation, the removal of the carboxyl group, is a potential transformation for this compound, although it typically requires harsh conditions for simple benzoic acids. The stability of the carboxyl group is influenced by the other substituents on the aromatic ring. nist.gov Electron-donating groups, such as the cyclopentyloxy group at the para-position, can facilitate decarboxylation under certain conditions.
Mechanistic studies on the decarboxylation of benzoic acids suggest that the reaction can proceed through different pathways depending on the reaction conditions and the nature of the substituents. researchgate.netresearchgate.net In acidic media, the reaction may involve protonation of the aromatic ring, followed by the loss of carbon dioxide. researchgate.net In the presence of copper catalysts, the mechanism is believed to involve the formation of a copper carboxylate intermediate. nist.gov
While specific mechanistic studies on the decarboxylation of this compound are not available, research on related compounds provides insight into the potential pathways. For example, the decarboxylation of benzoic acid itself is slow, but can be promoted by bases or certain metal catalysts. nist.gov The presence of a hydroxyl group in the ortho or para position significantly enhances the rate of decarboxylation. nist.gov Given that the cyclopentyloxy group is an ether, its activating effect is likely less pronounced than that of a hydroxyl group.
Transformations of the Aromatic Bromine Substituent
The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This reactivity is fundamental to its utility as a building block in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound is well-suited for these transformations. The order of reactivity for halogens in these reactions is generally I > Br > Cl. libretexts.org
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.
While specific examples detailing the Suzuki-Miyaura coupling of this compound with a diverse set of boronic acids are not explicitly reported in the reviewed literature, the general applicability of this reaction to aryl bromides is well-established. nih.gov The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, a base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate), and a suitable solvent system, often a mixture of an organic solvent and water.
A hypothetical Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction
In this reaction, the bromine atom is replaced by the aryl group from the boronic acid, leading to the formation of a biaryl structure.
The scope of the Suzuki-Miyaura reaction is extensive, allowing for the introduction of various substituted and unsubstituted aryl and heteroaryl groups. The electronic nature of the boronic acid can influence the reaction conditions and yields.
Table 3: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides with Arylboronic Acids
| Aryl Bromide | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd/C | K₂CO₃ | Organic Solvent/Water | 4-Methylbiphenyl | Not specified |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 |
| 3-Bromobenzoic Acid | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | DMF | 4'-Methoxybiphenyl-3-carboxylic acid | 95 |
This table illustrates the general conditions and outcomes of Suzuki-Miyaura coupling reactions with various aryl bromides. Specific optimization would be required for this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While aromatic rings are generally electron-rich and not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org In the case of this compound, the carboxylic acid group has a moderate electron-withdrawing effect. However, for a successful SNAr reaction to displace the bromide, a very strong nucleophile and often harsh reaction conditions would be necessary. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.orgmasterorganicchemistry.com
Grignard Reagent Formation and Subsequent Functionalization
The bromine atom of this compound can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orggmu.edu This reaction transforms the electrophilic aryl bromide into a potent nucleophile. However, the presence of the acidic carboxylic acid proton would be incompatible with the basic nature of the Grignard reagent. Therefore, the carboxylic acid would need to be protected, for instance as an ester, prior to the formation of the Grignard reagent. Once formed, this organomagnesium compound can react with a wide range of electrophiles, such as carbon dioxide (to re-form a carboxylic acid after workup), aldehydes, ketones, and esters. youtube.commasterorganicchemistry.com
Lithium-Halogen Exchange and Trapping Reactions
Similar to Grignard reagent formation, a lithium-halogen exchange can be performed on a protected derivative of this compound. This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.eduprinceton.edu This reaction is generally very fast and can be more efficient than Grignard formation for certain substrates. harvard.edu The resulting aryllithium species is a powerful nucleophile and can be trapped with various electrophiles. As with Grignard reagents, the acidic proton of the carboxylic acid must be protected. The rate of exchange is generally faster for aryl iodides than for aryl bromides. princeton.edu
Modifications and Cleavage of the Cyclopentyloxy Group
The cyclopentyloxy group is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically using reagents like hydrogen bromide or hydrogen iodide, to yield the corresponding phenol (B47542). This dealkylation reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide. Additionally, while less common, modifications to the cyclopentyl ring itself could potentially be achieved through radical-based reactions, though this is not a primary mode of reactivity for this compound.
Selective Ether Cleavage Strategies
The cleavage of the ether bond in aryl alkyl ethers is a fundamental transformation in organic synthesis, often employed for deprotection or to unmask a phenol functionality. In the case of this compound, the cyclopentyloxy group can be cleaved under acidic conditions.
The mechanism of acidic ether cleavage is dependent on the nature of the alkyl group and the strength of the acid used. masterorganicchemistry.com For aryl alkyl ethers, the reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. libretexts.org Due to the stability of the aromatic ring, the nucleophile will preferentially attack the aliphatic carbon of the ether, leading to the formation of a phenol and an alkyl halide. libretexts.org Therefore, cleavage of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to yield 3-bromo-4-hydroxybenzoic acid and the corresponding cyclopentyl halide. masterorganicchemistry.comlibretexts.org
The use of Lewis acids, such as boron tribromide (BBr₃), is another effective method for cleaving aryl ethers. masterorganicchemistry.com This reagent is particularly useful for its high reactivity under relatively mild conditions. The reaction proceeds through the formation of a complex between the Lewis acid and the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.
| Reagent | Expected Products | Mechanism | Reference |
| Hydroiodic Acid (HI) | 3-Bromo-4-hydroxybenzoic acid, Iodocyclopentane | SN2 | libretexts.org |
| Hydrobromic Acid (HBr) | 3-Bromo-4-hydroxybenzoic acid, Bromocyclopentane | SN2 | libretexts.org |
| Boron Tribromide (BBr₃) | 3-Bromo-4-hydroxybenzoic acid | Lewis Acid-mediated | masterorganicchemistry.com |
This table presents expected outcomes based on general principles of ether cleavage reactions.
It is noteworthy that the choice of reagent can be critical. While HI and HBr are effective, they are harsh reagents. Milder, more selective conditions can sometimes be achieved with other systems, such as using ionic liquids like [bmim][Br] with p-toluenesulfonic acid, which has been shown to enhance the nucleophilicity of the bromide ion for dealkylation of aryl alkyl ethers. organic-chemistry.org
Functionalization of the Cyclopentyl Ring (e.g., C-H Activation)
Direct functionalization of saturated carbocycles through C-H activation represents a powerful strategy for molecular editing. nih.govresearchgate.net For this compound, the carboxylic acid group can act as an effective directing group to facilitate site-selective C-H functionalization of the cyclopentyl ring.
Recent advancements have demonstrated the palladium-catalyzed transannular γ-methylene C-H arylation of cycloalkane carboxylic acids. nih.govresearchgate.net This methodology utilizes specialized ligands, such as quinuclidine-pyridones, to enable the formation of a palladacycle intermediate that facilitates the activation of a C-H bond at the γ-position of the cycloalkane ring relative to the carboxylic acid attachment point. nih.gov
Applying this logic to a derivative of this compound, where the cyclopentyl ring is directly attached to the carboxylate (e.g., 1-(4-bromo-3-carboxyphenoxy)cyclopentane-1-carboxylic acid), would be challenging. However, if the cyclopentyl ring were part of an ester or amide derived from the main compound, C-H activation could be envisioned. More directly, methods for C-H functionalization of cycloalkanes could be applied. For instance, palladium-catalyzed γ-C–H arylation of cyclopentane (B165970) carboxylic acid has been achieved with various aryl iodides. nih.gov This suggests that under appropriate conditions, the cyclopentyl ring of this compound could potentially undergo similar transformations, although the ether linkage introduces different stereoelectronic factors.
| Reaction Type | Catalyst/Ligand System | Potential Outcome | Reference |
| Transannular γ-C–H Arylation | Pd(OAc)₂ / Quinuclidine-Pyridone Ligand | Arylation at the γ-position of the cyclopentyl ring | nih.govresearchgate.net |
| C-H Olefination | Rh(III) Catalysts | Introduction of an alkene functional group | researchgate.net |
This table illustrates potential functionalizations based on established C-H activation methodologies for related cycloalkane systems.
Multi-Component Reactions and Annulation Strategies Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. nih.gov As a carboxylic acid, this compound is a prime candidate for participation in several well-known MCRs.
The Ugi four-component reaction is a prominent example, combining a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce a bis-amide. nih.gov In this context, this compound would serve as the carboxylic acid component, contributing its substituted benzoyl scaffold to the final product.
Similarly, the Passerini three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.gov The incorporation of this compound into a Passerini reaction would result in a product bearing the 3-bromo-4-(cyclopentyloxy)benzoyl group attached to the α-carbon of the newly formed amide.
Annulation strategies can also leverage the functional handles of this molecule. The bromine atom and the carboxylic acid group on the aromatic ring are particularly suited for palladium-catalyzed intramolecular cyclization reactions to form fused ring systems, provided a suitable tethered reaction partner is introduced to the molecule. For example, a Sonogashira coupling at the bromine position followed by an intramolecular hydroarylation or cyclization involving the carboxylic acid could lead to the formation of complex heterocyclic structures.
| Reaction Name | Components | Role of Target Compound | Resulting Scaffold | Reference |
| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Carboxylic Acid | Bis-amide | nih.gov |
| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid | Carboxylic Acid | α-Acyloxy Carboxamide | nih.gov |
| Betti Reaction | Phenol, Aldehyde, Amine | (Not a direct component) | Aminobenzylphenols | nih.gov |
| Strecker Synthesis | Amine, Carbonyl, Cyanide Source | (Not a direct component) | α-Aminonitriles | nih.gov |
This table summarizes the potential involvement of this compound in major multi-component reactions.
Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Cyclopentyloxy Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to modern computational chemistry. These calculations can elucidate the electronic structure and energetic properties of molecules with high accuracy.
Electronic Structure Analysis
An electronic structure analysis would reveal key aspects of the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A hypothetical analysis would likely show the HOMO localized on the electron-rich aromatic ring and the oxygen atom of the ether group, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
Charge Distribution: Calculating the partial atomic charges would quantify the electron distribution across the molecule. This would highlight the polar nature of the carboxylic acid group and the C-Br and C-O bonds.
Electrostatic Potential (ESP): An ESP map would visually represent the charge distribution, indicating regions of positive and negative potential. For this molecule, negative potential would be expected around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the bromine atom, suggesting these are sites for electrophilic interaction.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the cyclopentyloxy group and the rotational freedom around the C-O and C-C bonds mean that 3-bromo-4-(cyclopentyloxy)benzoic acid can exist in multiple conformations. A conformational analysis would involve systematically exploring these possibilities to identify the most stable, low-energy structures. This analysis would provide an energy landscape map, indicating the relative energies of different conformers and the energy barriers for interconversion between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the structural elucidation of the molecule. Predicted shifts would be correlated with the electronic environment of each nucleus.
Vibrational Frequencies: The calculation of vibrational frequencies would correspond to the infrared (IR) and Raman spectra of the molecule. This would help in identifying characteristic vibrational modes associated with functional groups like the carboxylic acid (O-H and C=O stretches) and the C-Br bond.
A hypothetical table of predicted vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3200-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1720-1680 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Ether | C-O stretch | 1260-1000 |
| Alkyl | C-H stretch | 3000-2850 |
| Bromoalkane | C-Br stretch | 690-515 |
Reaction Pathway Modeling and Transition State Analysis
Should this molecule be studied for its reactivity, computational modeling could map out potential reaction pathways. For instance, the mechanism of esterification of the carboxylic acid group could be investigated. This would involve identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. The calculated activation energies would provide insights into the reaction kinetics.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations can explore the behavior of the molecule over time and in different environments.
Prediction of Physical and Chemical Properties
Molecular modeling techniques can be used to predict a range of physical and chemical properties. These predictions are often based on the molecule's structure and are valuable in the absence of experimental data. For this compound, properties such as boiling point, density, and solubility could be estimated using quantitative structure-property relationship (QSPR) models.
A hypothetical table of predicted properties is shown below.
| Property | Predicted Value |
| Molecular Weight | 285.12 g/mol |
| LogP | 3.8 |
| pKa | ~4.2 |
| Boiling Point | ~400 °C |
| Density | ~1.5 g/cm³ |
It is important to reiterate that the specific values and detailed analyses presented in this article are hypothetical illustrations of what a computational study would entail. The actual data for this compound remains to be determined by future research.
Studies of Intermolecular Interactions and Self-Assembly
The self-assembly of benzoic acid derivatives is a well-documented phenomenon, primarily driven by the formation of hydrogen-bonded dimers through their carboxylic acid moieties. hartleygroup.orgresearchgate.neted.gov Computational studies, often employing Density Functional Theory (DFT), provide significant insights into the energetics and geometries of these interactions.
For substituted benzoic acids, the formation of hydrogen-bonded dimers is a dominant feature in both the solid state and in non-polar solvents. ucl.ac.uk These dimers create a larger, more rigid "supramolecular" structure which can then further organize into more complex assemblies, such as those seen in liquid crystals. hartleygroup.orgresearchgate.neted.gov The stability of these dimers is influenced by the nature and position of the substituents on the aromatic ring.
In the case of this compound, it is highly probable that it follows this dimerization pattern. The bromine atom and the cyclopentyloxy group will exert electronic and steric influences on the hydrogen bonding. The electron-withdrawing nature of the bromine atom can affect the acidity of the carboxylic proton, potentially influencing the strength of the hydrogen bond. nih.gov Furthermore, the bulky cyclopentyloxy group could sterically hinder or guide the self-assembly process.
Computational methods like Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) have been used to study the dynamics of hydrogen bonds in benzoic acid derivatives, revealing proton transfer phenomena and the influence of quantum effects on the hydrogen bridge. nih.gov Such studies on this compound would be invaluable in understanding the dynamic nature of its self-assembly.
Table 1: Predicted Intermolecular Interactions in this compound and Related Compounds
| Compound/System | Dominant Interaction | Computational Method of Study | Key Findings |
| p-Alkoxybenzoic acids | Hydrogen-bonded dimers | Polarized Optical Microscopy, DSC | Formation of rod-like dimers leading to liquid crystal phases. hartleygroup.orgresearchgate.neted.gov |
| Substituted Benzoic Acids | Hydrogen-bonded dimers, π-π stacking | FTIR, NMR, MD simulations, DFT | Dimer formation is prevalent in apolar solvents, while π-π stacking can occur in polar solvents. ucl.ac.uk |
| 4-Hydroxybenzoic acid | Intermolecular O-H···O hydrogen bonds | CPMD, PIMD | Studies reveal the dynamics and proton transfer characteristics of the hydrogen bonds. nih.gov |
| This compound (Predicted) | Hydrogen-bonded dimers, potential halogen bonding | DFT, MD simulations | Expected to form stable dimers. The bromine may participate in halogen bonding, further stabilizing the assembly. |
Computational Studies of Solvation Effects
The solubility and behavior of a molecule in different solvents are critical aspects that can be effectively modeled using computational methods. For substituted benzoic acids, solvation is a complex interplay between the solute and solvent molecules, governed by factors such as hydrogen bonding, polarity, and temperature. jbiochemtech.com
Theoretical studies on various benzoic acid derivatives have shown that solubility increases with temperature and with the mole fraction of organic co-solvents like ethanol (B145695) in aqueous mixtures. jbiochemtech.com The thermodynamic parameters of solvation, such as Gibbs free energy, enthalpy, and entropy, can be calculated to understand the spontaneity and energetics of the dissolution process. jbiochemtech.com
For this compound, the large, non-polar cyclopentyloxy group would significantly influence its solvation properties, likely increasing its solubility in non-polar organic solvents. The polar carboxylic acid group, however, would still allow for some solubility in polar protic solvents through hydrogen bonding with the solvent molecules. Computational models can predict these behaviors by calculating the solvation free energy in different solvent environments.
Molecular Dynamics (MD) simulations are particularly useful for studying the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell. ucl.ac.uk For instance, in polar aprotic solvents, the formation of hydrogen-bonded dimers of benzoic acids is often inhibited in favor of solute-solvent hydrogen bonds. ucl.ac.uk
Table 2: Predicted Solvation Characteristics of Substituted Benzoic Acids
| Compound | Solvent System | Key Computational Findings |
| Benzoic acid, Chloro-benzoic acids | Ethanol-Water mixtures | Solubility and solvation free energy are dependent on temperature and solvent composition. jbiochemtech.com |
| Substituted Benzoic Acids | Various organic solvents | The balance between dimer formation and solute-solvent interactions depends on the solvent's hydrogen bond acceptor propensity. ucl.ac.uk |
| This compound (Predicted) | Various solvents | Expected to have higher solubility in non-polar solvents due to the cyclopentyloxy group. Solvation in polar solvents would be driven by interactions with the carboxylic acid group. |
In Silico Structure-Activity Relationship (SAR) Studies for Analogues
While no specific SAR studies for analogues of this compound are publicly available, the general methodologies of QSAR and ligand/structure-based design are widely applied to benzoic acid derivatives for various biological targets.
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This is achieved by correlating physicochemical descriptors of the molecules with their measured activity.
For benzoic acid derivatives, QSAR studies have revealed the importance of various descriptors in predicting their biological activity. For example, in a study of benzoylaminobenzoic acid derivatives as antibacterial agents, it was found that inhibitory activity increased with hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group, was also found to be beneficial for activity. nih.gov
A hypothetical QSAR study on analogues of this compound would involve synthesizing a library of related compounds with variations in the substituents on the benzoic acid core. The biological activity of these compounds would be measured, and a QSAR model would be developed using calculated molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding further drug discovery efforts.
Table 3: Common Descriptors Used in QSAR Studies of Benzoic Acid Analogues
| Descriptor Type | Examples | Relevance to Activity |
| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. researchgate.net |
| Steric | Molar refractivity, Molecular volume | Relates to the size and shape of the molecule and its fit within a binding site. nih.gov |
| Hydrophobic | LogP | Describes the lipophilicity of the molecule, affecting membrane permeability and binding to hydrophobic pockets. nih.gov |
| Topological | Wiener index, Connectivity indices | Encodes information about the branching and connectivity of the molecule. |
Ligand-Based and Structure-Based Computational Design Methodologies
In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies can be employed. These methods rely on the information from a set of known active ligands to develop a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits. mdpi.com
For analogues of this compound, a pharmacophore model could be generated based on a set of active compounds. This model would likely include features such as a hydrogen bond donor/acceptor (from the carboxylic acid), a hydrophobic region (from the cyclopentyloxy group), and an aromatic ring.
When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves docking candidate molecules into the active site of the protein to predict their binding orientation and affinity. nih.gov The insights gained from docking studies can guide the design of new analogues with improved binding characteristics. For instance, modifications can be made to exploit specific interactions with amino acid residues in the binding pocket, such as hydrogen bonds or hydrophobic interactions. nih.gov
Computational analysis of the protein surface can reveal potential sites for modification on the ligand to create new favorable contacts. rsc.org Molecular dynamics simulations of the ligand-protein complex can further validate the stability of the predicted binding mode and provide insights into the dynamic nature of the interaction. rsc.org
Applications As a Key Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Molecular Architectures
The inherent reactivity of 3-Bromo-4-(cyclopentyloxy)benzoic acid makes it an ideal starting material for the synthesis of more elaborate molecules. The carboxylic acid functionality serves as a handle for amide and ester bond formation, while the bromine atom is a key participant in various cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds.
Construction of Substituted Benzamides and Benzoic Acid Esters
The carboxylic acid moiety of this compound is readily activated to form substituted benzamides and benzoic acid esters, which are prevalent structural motifs in a multitude of biologically active compounds.
Substituted Benzamides: The formation of an amide bond is a fundamental transformation in organic synthesis. This compound can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents. This reaction is crucial for the synthesis of compounds with potential therapeutic applications. For instance, substituted benzamides are a well-established class of compounds with a wide spectrum of biological activities, including acting as enzyme inhibitors. The synthesis of N-substituted benzamide derivatives has been a strategy to develop new antitumor agents.
| Coupling Reagent | Amine | Product |
| HATU, DIPEA | Primary or Secondary Amine | N-substituted-3-bromo-4-(cyclopentyloxy)benzamide |
| EDC, HOBt | Primary or Secondary Amine | N-substituted-3-bromo-4-(cyclopentyloxy)benzamide |
| SOCl₂ then Amine | Primary or Secondary Amine | N-substituted-3-bromo-4-(cyclopentyloxy)benzamide |
Benzoic Acid Esters: Similarly, the esterification of this compound with various alcohols can be achieved under acidic or basic conditions, or through the use of coupling agents. These esters can serve as intermediates for further functionalization or as final products with specific properties. Serinol-derived benzoic acid esters, for example, have been identified as a novel scaffold for the inhibition of adenovirus infections google.com.
| Catalyst/Reagent | Alcohol | Product |
| H₂SO₄ (catalytic) | Primary or Secondary Alcohol | Alkyl 3-bromo-4-(cyclopentyloxy)benzoate |
| DCC, DMAP | Primary or Secondary Alcohol | Alkyl 3-bromo-4-(cyclopentyloxy)benzoate |
| N-bromosuccinimide | Methanol | Methyl 3-bromo-4-(cyclopentyloxy)benzoate |
Formation of Biaryl and Heterobiaryl Scaffolds
The bromine atom on the aromatic ring of this compound is a key feature that allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. These reactions are powerful tools for the construction of biaryl and heterobiaryl scaffolds, which are core structures in many pharmaceuticals and advanced materials.
The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid or ester, is a widely used method for creating carbon-carbon bonds between aromatic rings. This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. The synthesis of biaryl analogs through Suzuki-Miyaura cross-coupling has been employed in the development of anti-inflammatory and analgesic agents.
| Coupling Partner | Catalyst | Product |
| Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-4-(cyclopentyloxy)benzoic acid |
| Heteroarylboronic acid | PdCl₂(dppf), Base | 3-Heteroaryl-4-(cyclopentyloxy)benzoic acid |
| Arylstannane | Pd(PPh₃)₄ | 3-Aryl-4-(cyclopentyloxy)benzoic acid |
Scaffold for the Development of Research Probes and Chemical Tools
The this compound framework serves as a versatile scaffold for the design and synthesis of research probes and chemical tools. These molecules are instrumental in elucidating biological pathways and validating drug targets. The strategic placement of the functional groups allows for the systematic modification of the core structure to optimize binding affinity and selectivity for specific biological targets.
Design of Enzyme Modulators (e.g., Phosphodiesterases, Dehydrogenases)
The structural motif of 3-alkoxy-4-substituted benzoic acids is present in a number of potent and selective enzyme inhibitors. Notably, derivatives of 3-(cyclopentyloxy)-4-methoxybenzamide have been synthesized and evaluated as selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV). PDE IV is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases such as asthma and chronic obstructive pulmonary disease. One of the most potent compounds identified in a study was 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, which demonstrated exceptional potency in inhibiting PDE IV and showed potential for the treatment of asthma. This highlights the importance of the 3-(cyclopentyloxy)phenyl group in achieving high inhibitory activity.
Synthesis of Receptor Ligands for Investigational Biology (e.g., RARα, Opioid Receptors, S1P1)
The this compound scaffold can be elaborated to generate ligands for various receptors, which are crucial for studying their function and for the development of new therapeutics.
Retinoic Acid Receptor α (RARα): Retinoid receptors are involved in a variety of cellular processes, and selective ligands are valuable research tools. The general scaffold of many retinoic acid receptor ligands consists of a hydrophobic ring system connected to a benzoic acid moiety. While direct synthesis from this compound is not explicitly detailed in the provided results, its structural features are amenable to the synthesis of RARα modulators. For example, the synthesis of a potent RAR antagonist involved a Suzuki coupling to introduce a substituted aryl group, a transformation for which the bromo-substituent of the title compound is well-suited nih.gov.
Opioid Receptors: Opioid receptors are the primary targets for opioid analgesics. The development of novel opioid receptor modulators is an active area of research aimed at finding safer and more effective pain treatments. The chemical space of opioid receptor modulators is vast, and the this compound core could be functionalized to explore new structural classes of ligands.
Sphingosine-1-Phosphate Receptor 1 (S1P1): S1P1 receptor agonists are a class of immunomodulators used in the treatment of multiple sclerosis. Novel benzofuran-based S1P1 agonists have been discovered with excellent potency and selectivity google.com. The synthesis of such complex heterocyclic systems could potentially involve intermediates derived from this compound, utilizing the bromine atom for ring formation or further substitution.
Generation of Diversity-Oriented Synthesis Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. The goal of DOS is to efficiently explore a wide range of chemical space to identify novel bioactive compounds. This compound is an excellent starting material for DOS due to its multiple points of diversification.
The carboxylic acid can be converted into a variety of functional groups, and the bromine atom allows for a wide range of cross-coupling reactions. By systematically varying the reactants at these two positions, large libraries of compounds with diverse scaffolds can be generated. This approach is well-suited for the construction of novel fragment collections for fragment-based drug discovery.
| Diversification Point | Reaction Type | Resulting Functionality |
| Carboxylic Acid | Amide Coupling | Library of amides |
| Carboxylic Acid | Esterification | Library of esters |
| Bromine Atom | Suzuki Coupling | Library of biaryls |
| Bromine Atom | Buchwald-Hartwig Amination | Library of arylamines |
Role in Materials Science Research
This compound is a specialized organic compound that, while not extensively documented in dedicated research, holds significant potential as a key building block in advanced organic synthesis, particularly within materials science. Its molecular architecture, featuring a carboxylic acid group, a bromine atom, and a cyclopentyloxy group attached to a benzene (B151609) ring, provides a versatile platform for the synthesis of complex molecules with tailored properties. The carboxylic acid group allows for esterification and amidation reactions, the bromine atom serves as a reactive site for cross-coupling reactions, and the cyclopentyloxy group influences the molecule's solubility and packing behavior. These features make it a promising candidate for the development of novel liquid crystalline compounds, functional polymers, and organic electronic materials.
Precursor for Liquid Crystalline Compounds
The molecular structure of this compound makes it an excellent precursor for the synthesis of liquid crystalline compounds. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of molecules is a common feature of materials that exhibit liquid crystalline phases, and this can be achieved through the dimerization of benzoic acid derivatives via hydrogen bonding between their carboxylic acid groups.
The synthesis of liquid crystals from 4-alkoxybenzoic acids is a well-established area of research. The general structure of this compound, with its alkoxy-like cyclopentyloxy group, aligns with the molecular design principles for creating such materials. The presence of the bromo-substituent can further enhance the liquid crystalline properties by influencing the molecule's polarity and intermolecular interactions.
Table 1: Key Molecular Features of this compound for Liquid Crystal Synthesis
| Feature | Role in Liquid Crystal Formation |
| Carboxylic Acid Group | Enables the formation of hydrogen-bonded dimers, which are crucial for creating the elongated molecular structures that lead to mesophase behavior. |
| Cyclopentyloxy Group | Acts as a flexible tail that can influence the melting point and the type of liquid crystalline phase (e.g., nematic, smectic). |
| Bromo Substituent | Modifies the molecule's dipole moment and polarizability, which can affect the stability and temperature range of the liquid crystal phases. |
| Rigid Benzene Core | Provides the necessary structural rigidity for the molecule to align in an ordered fashion in the liquid crystalline state. |
Building Block for Functional Polymer Synthesis
In the realm of polymer chemistry, this compound can serve as a valuable monomer for the synthesis of functional polymers such as polyesters and polyamides. The carboxylic acid group can be readily converted into an ester or amide linkage, forming the backbone of the polymer chain. The bromine atom on the aromatic ring offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.
For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to attach other organic moieties. This functionalization can be used to control the polymer's solubility, thermal stability, and optical or electronic properties. The cyclopentyloxy group can also contribute to the polymer's processability by enhancing its solubility in organic solvents.
Table 2: Potential Polymer Architectures from this compound
| Polymer Type | Synthetic Route | Potential Properties and Applications |
| Polyesters | Polycondensation with diols | High thermal stability, good mechanical properties, potential for use as engineering plastics or in specialty films. |
| Polyamides | Polycondensation with diamines | Excellent thermal and chemical resistance, high strength, suitable for high-performance fibers and films. |
| Functionalized Polymers | Post-polymerization modification via the bromo-substituent | Tunable optical, electronic, or self-assembly properties for applications in sensors, membranes, or smart materials. |
Applications in Organic Electronic Materials (Theoretical and Synthetic Considerations)
The electronic properties of organic molecules are intrinsically linked to their molecular structure. Theoretical studies on related bromo-substituted benzoic acid derivatives suggest that the strategic placement of electron-withdrawing and electron-donating groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of materials for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
From a synthetic standpoint, this compound provides a scaffold that can be elaborated into more complex molecular structures for organic electronics. The carboxylic acid can be used to anchor the molecule to a substrate or to connect it to other components of a device. The bromine atom is a key functional group for building larger conjugated systems through cross-coupling reactions, which is essential for efficient charge transport.
Table 3: Theoretical and Synthetic Utility in Organic Electronics
| Aspect | Relevance to Organic Electronics |
| Molecular Orbital Tuning | The bromo and cyclopentyloxy groups can influence the HOMO and LUMO energy levels, which is important for matching energy levels in multilayer devices to ensure efficient charge injection and transport. |
| Synthetic Versatility | The carboxylic acid and bromine functionalities allow for the synthesis of a wide range of derivatives with extended π-conjugation, which is a prerequisite for high charge carrier mobility. |
| Intermolecular Interactions | The overall molecular shape and substituents will dictate the solid-state packing, which has a profound impact on the electronic coupling between adjacent molecules and, consequently, the material's conductivity. |
Analytical Methodologies for Research Scale Quality Control and Process Monitoring
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is the cornerstone of analytical control in the synthesis of 3-Bromo-4-(cyclopentyloxy)benzoic acid. Various techniques are utilized, each offering specific advantages for different stages of the research and development process.
High-Performance Liquid Chromatography (HPLC) is the principal technique for the quantitative analysis and purity assessment of this compound due to its high resolution, sensitivity, and precision. ekb.eg A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for separating the target compound from its starting materials, intermediates, and potential degradation products.
Method development typically begins by selecting a suitable stationary phase, most commonly a C18 column, which provides effective separation for moderately polar compounds like substituted benzoic acids. longdom.org The mobile phase is optimized to achieve efficient separation and good peak shape. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netripublication.com Detection is typically performed using a UV detector, with the wavelength selected at a λmax of the analyte for maximum sensitivity, often around 230-275 nm for benzoic acid derivatives. longdom.orgripublication.comlindenwood.edu
Once developed, the method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. ekb.eglongdom.org Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients. ekb.eg This is confirmed by the clear resolution of the main peak from all other potential peaks.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. researchgate.net
Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments at different concentration levels. researchgate.netugm.ac.id
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. longdom.orgugm.ac.id
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org
Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Specification | Typical Result for this compound |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Zorbax SB-Aq, 250 mm x 4.6 mm, 5 µm ekb.eg |
| Mobile Phase | Gradient of aqueous buffer and organic solvent | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile longdom.org |
| Flow Rate | 1.0 mL/min | 1.0 mL/min longdom.org |
| Detection | UV at 230 nm | UV at 230 nm longdom.org |
| Linearity (r²) | ≥ 0.999 | 0.9998 researchgate.net |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% researchgate.net |
| LOD | Reportable | 0.1 µg/mL |
| LOQ | Reportable | 0.3 µg/mL ugm.ac.id |
| Robustness | No significant impact on results | Method is robust for minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C) longdom.org |
While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the detection and identification of volatile and semi-volatile impurities that may be present in the reaction mixture or final product. thermofisher.com These can include residual solvents from the synthesis and purification steps (e.g., N,N-dimethylformamide, acetone (B3395972), or tetrahydrofuran), as well as volatile byproducts.
In the context of the Williamson ether synthesis used to prepare this compound, potential volatile byproducts could arise from side reactions of the alkylating agent, cyclopentyl bromide. For instance, elimination reactions could produce cyclopentene. GC-MS provides excellent sensitivity for these types of trace-level impurities. ijpsr.com Samples are typically prepared by dissolving the material in a suitable solvent, and the resulting solution is injected into the GC system. The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that acts as a chemical fingerprint, allowing for confident identification by comparison with spectral libraries. nist.gov
Table 2: Potential Volatile Impurities Amenable to GC-MS Analysis
| Compound | Potential Origin | Typical GC Column |
| Cyclopentene | Elimination byproduct of cyclopentyl bromide | ZB-5 MS (5% Phenyl-arylene) ijpsr.com |
| N,N-Dimethylformamide (DMF) | Reaction solvent | ZB-5 MS (5% Phenyl-arylene) ijpsr.com |
| Tetrahydrofuran (B95107) (THF) | Reaction or purification solvent | ZB-5 MS (5% Phenyl-arylene) ijpsr.com |
| Phenol (B47542) | Potential starting material for precursors | ZB-5 MS (5% Phenyl-arylene) ijpsr.com |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for real-time monitoring of the reaction progress in the synthesis of this compound. merckmillipore.comthieme.de By spotting small aliquots of the reaction mixture onto a TLC plate at various time points, chemists can qualitatively track the consumption of the starting material (e.g., 3-bromo-4-hydroxybenzoic acid) and the formation of the desired product. merckmillipore.com
A typical TLC analysis involves a silica (B1680970) gel plate as the stationary phase, which is polar. quora.com The mobile phase, or eluent, is a mixture of solvents optimized to achieve good separation between the starting material, product, and any significant byproducts. For separating benzoic acid derivatives, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or ethanol (B145695) is often used. merckmillipore.comresearchgate.net
Visualization of the spots is commonly achieved using a UV lamp, as aromatic compounds like benzoic acid derivatives are typically UV-active and appear as dark spots on a fluorescent plate. libretexts.orglabster.com Since both the starting material and product are carboxylic acids, a pH indicator stain such as bromocresol green can also be used, which visualizes acidic compounds as yellow spots on a blue background. epfl.chfiu.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. quora.com The disappearance of the starting material spot and the appearance of a new product spot with a different Rf value indicate the progression of the reaction.
Table 3: Hypothetical TLC Monitoring of Synthesis
| Compound | Expected Polarity | Hypothetical Rf Value (Hexane:Ethyl Acetate 7:3) | Visualization |
| 3-Bromo-4-hydroxybenzoic acid (Starting Material) | More Polar (due to free -OH) | 0.25 | UV (254 nm), Bromocresol Green libretexts.orgepfl.ch |
| This compound (Product) | Less Polar (ether linkage) | 0.50 | UV (254 nm), Bromocresol Green libretexts.orgepfl.ch |
| Cyclopentyl bromide (Reagent) | Non-polar | 0.85 | Potassium Permanganate (B83412) stain libretexts.org |
Impurity Profiling and Identification in Synthetic Pathways
A critical aspect of quality control is the identification, quantification, and mechanistic understanding of impurities that arise during the synthesis of this compound. This process, known as impurity profiling, is essential for optimizing the synthetic route to minimize or eliminate unwanted byproducts.
Process-related impurities are compounds formed during the chemical reaction itself. In the synthesis of this compound via Williamson ether synthesis from 3-bromo-4-hydroxybenzoic acid and a cyclopentyl halide, several impurities can be anticipated. These include unreacted starting materials, byproducts from side reactions, and products of over-reaction.
Isolation of these impurities, when present at significant levels, is often achieved using preparative chromatography (either column chromatography or preparative HPLC). Once isolated in sufficient purity and quantity, the structure of each impurity is elucidated using a combination of spectroscopic techniques:
Mass Spectrometry (MS): Provides the molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition of the impurity. Fragmentation patterns can offer clues about the molecule's structure.
Table 4: Potential Process-Related Impurities and Their Spectroscopic Signatures
| Impurity Name | Potential Structure | Expected ¹H NMR Signals (Key Differences) | Expected Mass (m/z) |
| 3-Bromo-4-hydroxybenzoic acid | Starting Material | Presence of phenolic -OH proton signal | 216/218 |
| 3-Bromo-2-(cyclopentyloxy)benzoic acid | Isomeric C-alkylation byproduct | Different aromatic proton splitting pattern | 284/286 |
| Cyclopentyl 3-bromo-4-(cyclopentyloxy)benzoate | Esterification byproduct | Additional set of cyclopentyl signals, absence of carboxylic acid proton | 352/354 |
| 4-(Cyclopentyloxy)benzoic acid | De-brominated impurity | Absence of bromine isotope pattern in MS; simpler aromatic NMR signals | 206 |
Understanding the mechanism by which impurities are formed is key to controlling their levels in the final product. The Williamson ether synthesis, while generally robust, is known to have competing reaction pathways that can lead to impurities. wikipedia.org
Incomplete Reaction: The most straightforward impurities are the unreacted starting materials, 3-bromo-4-hydroxybenzoic acid and cyclopentyl bromide . Their presence can be minimized by optimizing reaction time, temperature, and stoichiometry.
C-Alkylation vs. O-Alkylation: The phenoxide ion formed from 3-bromo-4-hydroxybenzoic acid is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or a carbon atom on the aromatic ring (C-alkylation). While O-alkylation is generally favored, trace amounts of C-alkylated isomers, such as 3-bromo-2-(cyclopentyloxy)benzoic acid , can form. The choice of solvent can significantly influence the O/C alkylation ratio. researchgate.net
Esterification: Under certain conditions, particularly if the reaction is run for extended periods at high temperatures, the product, this compound, can be esterified by another molecule of the cyclopentyl halide or by cyclopentanol (B49286) (formed from hydrolysis of the halide). This would lead to the formation of cyclopentyl 3-bromo-4-(cyclopentyloxy)benzoate .
Elimination: The alkylating agent, cyclopentyl bromide, can undergo an elimination reaction (E2) in the presence of the basic phenoxide, leading to the formation of cyclopentene . This side reaction is more prevalent with sterically hindered or secondary alkyl halides. organic-chemistry.orgmasterorganicchemistry.com
Hydrolysis/De-halogenation: Impurities can also arise from the degradation of either the starting materials or the product. For instance, premature hydrolysis of the cyclopentyl halide can form cyclopentanol. Reductive de-bromination of the aromatic ring, while less common, could potentially occur in the presence of certain catalysts or reducing agents, leading to 4-(cyclopentyloxy)benzoic acid .
By understanding these potential mechanistic pathways, reaction conditions can be fine-tuned—for example, by using a less sterically hindered base, controlling the temperature carefully, and choosing an appropriate solvent—to maximize the yield of the desired this compound and minimize the formation of process-related impurities.
Future Directions and Emerging Research Avenues for 3 Bromo 4 Cyclopentyloxy Benzoic Acid
Development of Enantioselective Synthesis Strategies for Chiral Analogues
The introduction of chirality into analogues of 3-Bromo-4-(cyclopentyloxy)benzoic acid represents a significant frontier for creating compounds with potentially unique stereospecific properties. Future research will likely focus on developing robust enantioselective synthesis strategies. While methods specific to this exact molecule are not established, general advanced strategies in asymmetric synthesis can be adapted.
Key potential approaches include:
Catalytic Asymmetric Synthesis : The development of methods using chiral catalysts, such as N-heterocyclic carbenes, could enable the enantioselective construction of complex derivatives. For instance, a strategy analogous to the β-arylation/cyclization of α-bromoenals could be explored to build chiral scaffolds incorporating the benzoic acid moiety. rsc.org
Kinetic Resolution : For racemic mixtures of more complex analogues, (dynamic) kinetic resolution offers a powerful tool for separating enantiomers. Recent advances in organocatalysis, such as the use of peptide-phosphonium salts for the oxidative resolution of axially chiral biphenols, demonstrate the potential for achieving high enantiopurity. acs.org This could be particularly relevant if analogues featuring atropisomerism are designed.
Chiral Pool Synthesis : Utilizing enantiopure starting materials derived from natural sources could provide an efficient pathway to chiral analogues. For example, a chiral version of the cyclopentyloxy group could be introduced via substitution with an enantiopure cyclopentanol (B49286) derivative.
Research in this area will be critical for investigating the stereoselective interactions of these molecules in biological systems and for the development of chiral materials.
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Retrosynthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and synthesis of new molecules. icmerd.com The integration of these computational tools offers a powerful approach to expanding the chemical space around this compound.
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel molecular structures from scratch. researchgate.netfrontiersin.org By training these models on large chemical databases and specifying desired physicochemical properties (e.g., target binding affinity, solubility, drug-likeness), researchers can generate innovative analogues of the parent compound. researchgate.netsemanticscholar.org This AI-driven approach can rapidly identify potential first-in-class therapeutic candidates or functional materials that would be difficult to conceive through traditional intuition-based methods. icmerd.comnih.gov
Retrosynthesis: Once novel target molecules are designed, AI-powered retrosynthesis tools can predict viable and efficient synthetic routes. arxiv.org These platforms analyze the target structure and propose a series of reactions to break it down into simpler, commercially available precursors. arxiv.orgresearchgate.net This accelerates the experimental planning phase, reduces the reliance on trial-and-error, and can uncover more economical and sustainable synthetic pathways.
| AI/ML Application | Description | Potential Impact on this compound Research |
| De Novo Design | Uses generative models to create new molecules with desired properties. frontiersin.org | Generation of novel analogues with optimized biological activity or material characteristics. |
| Retrosynthesis | Predicts optimal synthetic pathways for a target molecule. arxiv.org | Accelerates the synthesis of newly designed analogues and optimizes existing routes. |
| Property Prediction | Algorithms predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.net | Prioritizes the synthesis of candidates with favorable drug-like profiles, reducing late-stage failures. |
Exploration in Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govacs.org Exploring enzyme-mediated transformations for the synthesis and modification of this compound could yield significant advantages, including mild reaction conditions and exceptional regio- and stereoselectivity. nih.govnih.gov
Potential biocatalytic applications include:
Enzymatic Halogenation/Dehalogenation : Flavin-dependent halogenases (FDHs) are enzymes that can install or remove halogen atoms from aromatic rings with high precision. nih.gov Future research could investigate the use of FDHs to selectively brominate or even introduce other halogens onto the benzoic acid scaffold, or to dehalogenate it, providing access to a diverse range of analogues.
Hydroxylation and Ether Cleavage/Formation : Oxidoreductases, such as peroxygenases, can catalyze the hydroxylation of aromatic compounds. rsc.org These enzymes could be used to modify the aromatic ring or the cyclopentyl moiety. Conversely, etherases could potentially be engineered to mediate the formation or cleavage of the cyclopentyloxy ether bond.
Amide Bond Formation : Enzymes like carboxylic acid reductases (CARs) or amide bond synthetases (ABSs) can be used to convert the carboxylic acid group into a wide array of amides under mild, aqueous conditions, bypassing the need for harsh coupling reagents. nih.gov This is particularly useful for creating libraries of derivatives for biological screening.
The high selectivity of enzymes could be particularly valuable for modifying the molecule without the need for complex protection-deprotection steps that are common in traditional organic synthesis. nih.gov
Advanced Applications in Supramolecular Chemistry and Nanomaterials (Theoretical Aspects)
The functional groups present in this compound—a carboxylic acid, a bromine atom, and an ether linkage—make it an interesting candidate for theoretical exploration in supramolecular chemistry and nanomaterials.
Supramolecular Chemistry: The carboxylic acid group is a well-established and robust hydrogen-bonding motif. Benzoic acid derivatives are known to form predictable supramolecular structures, or "synthons," such as hydrogen-bonded dimers. mdpi.comresearchgate.net Theoretical modeling could predict how this compound molecules might self-assemble into higher-order structures. acs.orgrsc.org
Self-Assembly : The interplay of strong O-H···O hydrogen bonds from the carboxylic acid, weaker C-H···O interactions, and halogen bonding from the bromine atom could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. acs.org
Co-crystals : By combining it with other molecules (co-formers), particularly those with complementary hydrogen-bonding sites like pyridines or amides, it could form novel co-crystals with tailored properties. acs.org Theoretical studies can predict the most stable co-crystal structures, guiding experimental efforts.
Nanomaterials: The self-assembly properties of this molecule could be harnessed to create structured nanomaterials. If the supramolecular interactions are sufficiently directional and strong, the molecules could theoretically assemble into nanofibers, nanoribbons, or vesicles in solution. The specific functionalities—the bulky, hydrophobic cyclopentyloxy group and the polar bromine atom—would influence the packing and morphology of these nanostructures, potentially giving rise to materials with unique optical or electronic properties that could be explored for applications in sensing or materials science.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-4-(cyclopentyloxy)benzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis can be approached via nucleophilic aromatic substitution or coupling reactions. For example, substituting a hydroxyl group at the 4-position of benzoic acid with a cyclopentyloxy group using Mitsunobu conditions (e.g., DIAD/TPP) followed by bromination at the 3-position using NBS or Br₂/Fe catalysis. Reaction optimization should focus on temperature control (e.g., 0–25°C for bromination to avoid over-substitution) and stoichiometric ratios of reagents. AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes and highlight side reactions to mitigate, such as di-bromination or esterification side products .
Q. How can purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and LC-MS for molecular weight confirmation (expected [M-H]⁻ at m/z 297.0). NMR (¹H/¹³C) is critical: the cyclopentyloxy group will show multiplet signals at δ 1.5–2.0 ppm (cyclopentyl CH₂) and a singlet for the aromatic proton at the 5-position. FT-IR can confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether linkages (C-O-C ~1200 cm⁻¹). Discrepancies in spectral data may arise from residual solvents (e.g., DMF) or incomplete deprotection steps .
Advanced Research Questions
Q. How can contradictory data in the literature regarding the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Literature contradictions often stem from varying catalytic systems (Pd vs. Cu) or solvent polarity effects. Systematic studies should compare Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) vs. Ullmann-type reactions (CuI, L-proline, DMSO). Monitor reaction progress via TLC and isolate intermediates to identify side products (e.g., homo-coupling or debromination). DFT calculations can model electronic effects of the cyclopentyloxy group on bromine’s leaving-group ability, providing mechanistic insights .
Q. What strategies are effective for resolving low solubility of this compound in aqueous media during biological assays?
- Methodological Answer : Solubility can be enhanced via:
- Salt formation : React with NaOH to form a sodium carboxylate (improves water solubility).
- Co-solvents : Use DMSO:water (≤10% DMSO) or cyclodextrin inclusion complexes.
- Prodrug approaches : Esterify the carboxylic acid (e.g., methyl ester) for cell permeability, followed by enzymatic hydrolysis in vivo. Validate solubility via dynamic light scattering (DLS) and stability via LC-MS over 24 hours .
Q. How does the steric bulk of the cyclopentyloxy group influence the compound’s binding affinity in enzyme inhibition studies?
- Methodological Answer : Conduct molecular docking (AutoDock Vina) using X-ray crystal structures of target enzymes (e.g., kinases or carboxylases). Compare binding poses with smaller alkoxy analogs (e.g., methoxy or ethoxy). Synthesize analogs with truncated or expanded rings (e.g., cyclohexyloxy) to isolate steric effects. Surface plasmon resonance (SPR) can quantify binding kinetics (Kₐ, Kₐ), while mutagenesis studies (e.g., Ala-scanning) identify critical residues affected by steric clashes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Reproduce synthesis using high-purity starting materials (e.g., >99% 4-hydroxybenzoic acid) and characterize via DSC for melting point validation. Compare NMR data across deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects. Collaborate with third-party labs for independent validation and reference certified standards where available .
Applications in Drug Discovery
Q. What role does this compound play as a building block in PROTAC design?
- Methodological Answer : The bromine atom serves as a handle for Sonogashira or click chemistry to attach E3 ligase ligands (e.g., thalidomide analogs), while the carboxylic acid enables conjugation to target-binding motifs (e.g., kinase inhibitors). Optimize linker length/spacing using PEG or alkyl chains to balance ternary complex formation. Validate degradation efficiency via Western blot (target protein) and cellular viability assays (IC₅₀) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
